2'-amino-6-chloro-1'-(4-fluorophenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-Amino-6-chloro-1’-(4-fluorophenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is known for its stability and diverse reactivity, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6-chloro-1’-(4-fluorophenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: Starting with a substituted aniline, the indole core is formed through a Fischer indole synthesis.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable ketone or aldehyde under acidic or basic conditions to form the spiro[indole-quinoline] structure.
Functional Group Modifications: Introduction of the amino, chloro, and fluorophenyl groups is achieved through nucleophilic substitution reactions, often using reagents like amines, chlorinating agents, and fluorobenzenes.
Final Cyclization and Nitrile Introduction: The final step involves cyclization and introduction of the nitrile group, typically using cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-6-chloro-1’-(4-fluorophenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro and fluoro groups with other functional groups, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted indole-quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The spiro structure is particularly interesting for its ability to interact with biological macromolecules.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2’-amino-6-chloro-1’-(4-fluorophenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-quinoline] Derivatives: Compounds with similar spiro structures but different substituents.
Fluorophenyl-Substituted Indoles: Compounds with fluorophenyl groups attached to indole cores.
Chloro-Substituted Quinoline Derivatives: Quinoline compounds with chloro substituents.
Uniqueness
The uniqueness of 2’-amino-6-chloro-1’-(4-fluorophenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its combination of functional groups and spiro structure. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H22ClFN4O2 |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
2'-amino-6-chloro-1'-(4-fluorophenyl)-7,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C26H22ClFN4O2/c1-13-18(27)9-8-16-22(13)31-24(34)26(16)17(12-29)23(30)32(15-6-4-14(28)5-7-15)19-10-25(2,3)11-20(33)21(19)26/h4-9H,10-11,30H2,1-3H3,(H,31,34) |
InChI Key |
BRCHDWRAYVLGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)F)N)C#N)Cl |
Origin of Product |
United States |
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